molecular formula C14H18O2 B14478376 1,4-Bis(cyclopropylmethoxy)benzene CAS No. 66237-11-4

1,4-Bis(cyclopropylmethoxy)benzene

Cat. No.: B14478376
CAS No.: 66237-11-4
M. Wt: 218.29 g/mol
InChI Key: LWMPVGCWHABHEI-UHFFFAOYSA-N
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Description

1,4-Bis(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two cyclopropylmethoxy groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(cyclopropylmethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,4-Dihydroxybenzene+2Cyclopropylmethyl bromideK2CO3,DMFThis compound\text{1,4-Dihydroxybenzene} + 2 \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1,4-Dihydroxybenzene+2Cyclopropylmethyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of cyclopropylmethanol derivatives.

    Substitution: Formation of brominated derivatives of this compound.

Scientific Research Applications

1,4-Bis(cyclopropylmethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(cyclopropylmethoxy)benzene is not well-defined due to limited research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The cyclopropyl groups may contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of cyclopropylmethoxy groups.

    1,4-Bis(trichloromethyl)benzene: Contains trichloromethyl groups, leading to different chemical properties and reactivity.

    1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene: Features triazole rings, which impart unique biological activities.

Uniqueness

1,4-Bis(cyclopropylmethoxy)benzene is unique due to the presence of cyclopropylmethoxy groups, which can influence its chemical reactivity and potential applications. The rigidity and strain associated with the cyclopropyl rings may also affect its interactions with other molecules, making it distinct from other benzene derivatives.

Properties

CAS No.

66237-11-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1,4-bis(cyclopropylmethoxy)benzene

InChI

InChI=1S/C14H18O2/c1-2-11(1)9-15-13-5-7-14(8-6-13)16-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2

InChI Key

LWMPVGCWHABHEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=C(C=C2)OCC3CC3

Origin of Product

United States

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